
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is a chemical compound with the molecular formula C5H10ClO3P. It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms. This compound is known for its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan can be synthesized by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphoric acid derivatives.
Reduction Reactions: Products include phosphine derivatives.
Aplicaciones Científicas De Investigación
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms involving phosphorus compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity is exploited in various chemical syntheses and industrial applications. The compound can also undergo oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-2-oxo-1,3,2-dioxaphospholane
Uniqueness
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its six-membered ring structure with both oxygen and phosphorus atoms provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
10140-90-6 |
|---|---|
Fórmula molecular |
C5H10ClO3P |
Peso molecular |
184.56 g/mol |
Nombre IUPAC |
2-chloro-4,6-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H10ClO3P/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3 |
Clave InChI |
SCSGSYNJAFAKKV-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)Cl)C |
SMILES canónico |
CC1CC(OP(=O)(O1)Cl)C |
Sinónimos |
2-Chloro-4,6-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


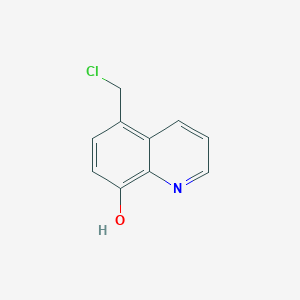
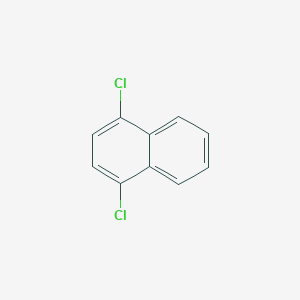
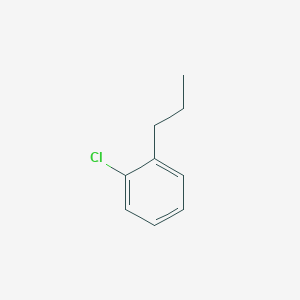
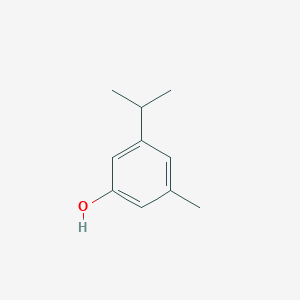
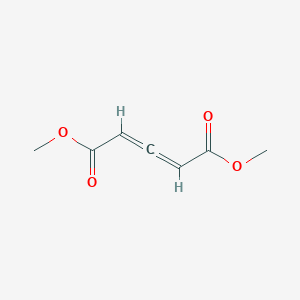
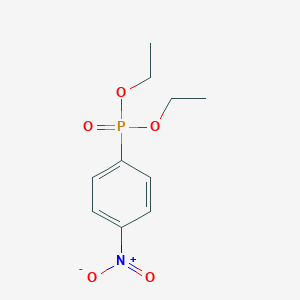
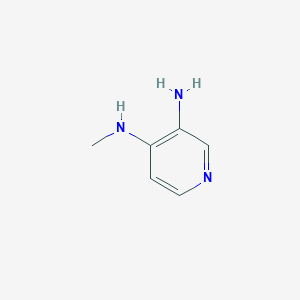
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
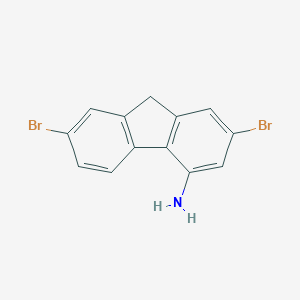
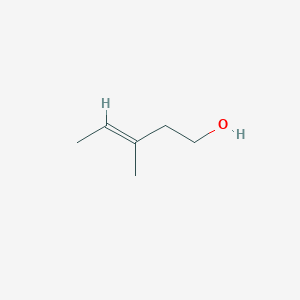
![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)

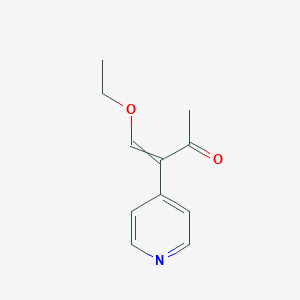
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
